molecular formula C8H24N4Ti B1230069 Tetrakis(dimethylamido)titanium(IV) CAS No. 3275-24-9

Tetrakis(dimethylamido)titanium(IV)

Cat. No. B1230069
CAS RN: 3275-24-9
M. Wt: 224.17 g/mol
InChI Key: MNWRORMXBIWXCI-UHFFFAOYSA-N
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Description

TDMAT is a precursor in the deposition of titanium-based films, utilized for its reactivity and ability to form bonds with surfaces at low temperatures. Its chemical formula is Ti[N(CH3)2]4, indicating titanium surrounded by four dimethylamido groups. This compound is pivotal in microelectronics, serving as a source of titanium in the production of barriers and thin films.

Synthesis Analysis

The synthesis of TDMAT involves reacting tetrakis(dimethylamido)titanium with various reagents to form compounds suitable for thin film deposition. For instance, its reaction with 2-methylaminopyridine in ether results in crystallized products used for TiN formation processes, highlighting its utility in producing nitrogen-coordinated metal complexes with reduced carbon content, thus minimizing undesired TiC formation (Kempe, 1997).

Molecular Structure Analysis

The molecular structure of TDMAT and its derivatives, such as bis(dimethylamido)bis(2-methylaminopyridinato)titanium, has been analyzed through crystallography, revealing details about its coordination environment and bonding characteristics. These studies provide insights into the low carbon to nitrogen ratio of such complexes, which is advantageous for gas phase TiN formation processes (Kempe, 1997).

Chemical Reactions and Properties

TDMAT undergoes various chemical reactions upon adsorption on surfaces, leading to the formation of films. Its interaction with Si(100)-2 × 1 surfaces, for instance, involves the chemisorption and dissociation of the compound, facilitated by the nucleophilic attack of surface silicon atoms. These reactions are crucial for the deposition of diffusion barrier films and titanium nitride thin films, with the scission of C−H and C−N bonds indicating bond activation due to the zwitterionic character of the silicon−silicon dimers on the surface (Rodriguez-Reyes & Teplyakov, 2008).

Physical Properties Analysis

The vibrational spectra of TDMAT, both in gaseous and liquid states, have been measured, providing insights into its structure and bonding. These spectroscopic studies confirm the local C2 symmetry for the -N(C2H5)2 group, aiding in understanding the compound's physical characteristics and behavior during film deposition processes (Vis et al., 1994).

Chemical Properties Analysis

The chemical properties of TDMAT, including its reactivity and decomposition pathways, are central to its application in thin film deposition. Its reactions on various surfaces, such as with ammonia or self-assembled monolayers, demonstrate its versatility and the complex chemistry underlying its use in materials science. These reactions not only facilitate the formation of thin films but also offer avenues for functionalizing surfaces with titanium-based compounds (Dubois, Zegarski, & Girolami, 1992).

Scientific Research Applications

Synthesis and Complex Formation

  • Tetrakis(dimethylamido)titanium(IV) reacts with diphenyltriazenido ligands in hexane to form various crystalline solids, indicating its utility in synthesizing titanium complexes (Guzei et al., 1997).

Thin Film and Surface Chemistry

  • It is used in the gas phase and on various surfaces for the growth of titanium nitride thin films, showing significant application in materials science and engineering (Dubois et al., 1992).
  • The compound exhibits unique reactivity on Si(100)-2 × 1 surfaces, indicating its role in semiconductor technology (Rodriguez-Reyes & Teplyakov, 2008).

CVD Processes and Film Deposition

  • Tetrakis(dimethylamido)titanium(IV) is used in electron cyclotron resonance (ECR) plasma enhanced CVD processes for depositing TiN and Ti films, crucial for microelectronics and related fields (Weber et al., 1995).

Polymerization and Chemical Reactions

  • It initiates the polymerization of acrylonitrile, demonstrating its importance in polymer science (Billingham et al., 1972).

Titanium Oxide Film Preparation

  • This compound is evaluated as a precursor for TiO2 Atomic Layer Deposition (ALD), indicating its role in advanced coating technologies (Lim & Kim, 2006).

Fundamental Mechanistic Studies

  • Studies of its reaction with plasma-activated nitrogen elucidate mechanisms of TiN film formation at low temperatures, contributing to our understanding of thin film growth processes (Weber et al., 1995).

Catalysis

  • Tetrakis(dimethylamido)titanium(IV) is used in synthesizing urea derivatives and investigating catalysis mechanisms, relevant to industrial chemistry (Naktode et al., 2016).

Advanced Material Synthesis

  • It is essential in the chemical vapor deposition of TiN thin films with hydrazine, contributing to advancements in materials synthesis (Amato-Wierda et al., 1999).

Mechanism of Action

Target of Action

Tetrakis(dimethylamino)titanium(IV), also known as Tetrakis(dimethylamido)titanium(IV) or TDMAT, is a metalorganic compound . Its primary targets are surfaces where titanium nitride (TiN) and titanium dioxide (TiO2) thin films are desired .

Mode of Action

TDMAT interacts with its targets through two main processes: Organometallic Chemical Vapor Deposition (OMCVD) and Atomic Layer Deposition (ALD) . In OMCVD, TDMAT is used as a precursor to deposit titanium nitride (TiN) thin films . In ALD, it serves as a precursor for the deposition of titanium dioxide (TiO2) thin films .

Biochemical Pathways

The biochemical pathways involved in the action of TDMAT primarily revolve around the deposition of thin films. In the presence of water, TDMAT undergoes a reaction to yield titanium dioxide (TiO2) and dimethylamine . This reaction is crucial in the ALD process where TDMAT is used as a precursor for the deposition of TiO2 thin films .

Pharmacokinetics

TDMAT is a liquid at room temperature with a density of 0.947 g/mL . It has a boiling point of 50 °C at 0.5 mmHg, indicating its volatility , which is crucial for its use in vapor deposition processes .

Result of Action

The result of TDMAT’s action is the formation of thin films of titanium nitride (TiN) or titanium dioxide (TiO2) on the target surfaces . These thin films have various applications in the semiconductor industry and other technological fields .

Action Environment

The action of TDMAT is influenced by environmental factors. It is sensitive to water and requires air-free techniques for handling . The presence of water can trigger a reaction that leads to the formation of titanium dioxide and dimethylamine . Additionally, TDMAT is highly flammable and reacts violently with water to release flammable gases . Therefore, it must be handled with care in a controlled environment to ensure safety and efficacy .

Safety and Hazards

Tetrakis(dimethylamido)titanium(IV) is highly flammable and in contact with water releases flammable gases which may ignite spontaneously . It causes severe skin burns and eye damage . It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with water .

Future Directions

Tetrakis(dimethylamido)titanium(IV) is a precursor for the deposition of titanium dioxide thin films by atomic layer deposition with water . It has potential applications in the production of thin films for various technological applications.

properties

IUPAC Name

dimethylazanide;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.Ti/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWRORMXBIWXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3275-24-9
Record name Methanamine, N-methyl-, titanium(4+) salt (4:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Titanium tetrakis(dimethylammonium)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(dimethylamido)titanium(IV)
Reactant of Route 2
Tetrakis(dimethylamido)titanium(IV)

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